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3-Amino-5-hydroxybenzoic acid

hydrochloride

Cat. No.: B111875 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Amino-5-hydroxybenzoic acid (AHBA) is a key biosynthetic precursor to a class of antibiotics

known as ansamycins and the antitumor agent mitomycin C. Its structural elucidation is critical

for understanding its biosynthetic pathways and for the quality control of related pharmaceutical

compounds. This application note provides a detailed protocol for the acquisition and analysis

of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3-Amino-5-hydroxybenzoic acid, a

fundamental technique for confirming its chemical structure.

1H NMR Spectral Data
The 1H NMR spectrum of 3-Amino-5-hydroxybenzoic acid was acquired in Methanol-d4

(CD3OD) on a 400 MHz spectrometer. The aromatic region of the spectrum displays three

distinct signals corresponding to the three protons on the benzene ring. The chemical shifts (δ),

multiplicities, and coupling constants (J) are summarized in the table below.
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Proton
Assignment

Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration

H-6 6.87 dd 1.6, 2.1 1H

H-4 6.78 dd 1.3, 2.1 1H

H-2 6.37 t 2.1 1H

Note: The assignments are based on the substitution pattern of the aromatic ring.

Experimental Protocol
This section details the methodology for obtaining the 1H NMR spectrum of 3-Amino-5-

hydroxybenzoic acid.

1. Sample Preparation:

Weigh approximately 5-10 mg of 3-Amino-5-hydroxybenzoic acid.

Dissolve the sample in approximately 0.7 mL of deuterated methanol (CD3OD).

Transfer the solution to a clean, dry 5 mm NMR tube.

Cap the NMR tube securely.

2. Instrumentation:

A 400 MHz NMR spectrometer equipped with a 5 mm probe.

The instrument should be properly tuned and shimmed before data acquisition.

3. Data Acquisition Parameters:

Solvent: CD3OD

Temperature: 298 K (25 °C)
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Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

Number of Scans: 16 to 64 scans, depending on the sample concentration.

Relaxation Delay: 1-2 seconds.

Acquisition Time: Approximately 2-4 seconds.

Spectral Width: A spectral window of approximately 12-16 ppm, centered around 6-8 ppm.

4. Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the resulting spectrum to obtain a pure absorption lineshape.

Calibrate the chemical shift scale by referencing the residual solvent peak of CD3OD (δ =

3.31 ppm).

Integrate the signals to determine the relative number of protons.

Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.

Visualizations
Chemical Structure and Proton Assignments

The following diagram illustrates the chemical structure of 3-Amino-5-hydroxybenzoic acid with

the aromatic protons labeled according to the assignments in the data table.

Structure of 3-Amino-5-hydroxybenzoic acid.

Experimental Workflow

This diagram outlines the logical flow of the experimental procedure, from sample preparation

to final data analysis.
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Structure Confirmation
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1H NMR experimental workflow.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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